molecular formula C13H11N3O B7774215 (4-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)methanamine

(4-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)methanamine

Cat. No.: B7774215
M. Wt: 225.25 g/mol
InChI Key: SFGUNZSVPBOFNU-UHFFFAOYSA-N
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Description

(4-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)methanamine is a heterocyclic compound that features an oxazole ring fused to a pyridine ring, attached to a phenyl group with a methanamine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)methanamine typically involves the formation of the oxazole ring followed by its fusion with the pyridine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with an aldehyde can form the oxazole ring, which is then fused with a phenyl group through a series of condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and fusion processes. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(4-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction can produce various amines .

Scientific Research Applications

Chemistry

In chemistry, (4-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)methanamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .

Biology and Medicine

This compound has shown promise in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its ability to interact with biological molecules makes it a valuable tool in drug discovery and development .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials .

Mechanism of Action

The mechanism of action of (4-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)methanamine is unique due to its specific structural arrangement, which combines the properties of oxazole, pyridine, and phenyl groups. This combination allows for versatile chemical reactivity and potential biological applications .

Properties

IUPAC Name

[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c14-8-9-3-5-10(6-4-9)13-16-12-11(17-13)2-1-7-15-12/h1-7H,8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGUNZSVPBOFNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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